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molecular formula C12H8N2O3 B8530336 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid

4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No. B8530336
M. Wt: 228.20 g/mol
InChI Key: JHCKHLUHXWEENL-UHFFFAOYSA-N
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Patent
US04241064

Procedure details

In 30 ml of methanol was dissolved 1.0 g of the product of Example 2 followed by addition of 2 ml of 10% aqueous sodium hydroxide. The mixture was refluxed at water bath temperature for 6 hours and the methanol then removed by distillation. The residue was neutralized with a 10% aqueous hydrochloric acid and the resultant crystals were recovered by filtration and recrystallized from methanoltetrahydrofuran to yield 630 mg of the title compound as colorless needles, m.p. 158°-159° C. (decomp.). Mol. wt. (based on mass spectrum) 228. Elemental analysis found: C, 63.32%; H, 3.28%; N, 12.05%; calculated for C12H8N2O3 : C, 63.16%; H, 3.53%; N, 12.28%. The IR absorption spectrum shows the absorption at 1680 cm-1 in starting compound has disappeared with absorption observed at 1610 cm-1 (carbonyl).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8]([OH:18])=[CH:7][N:6]=1)=[CH:16][CH:15]=[CH:14][CH:13]=3)([O:3]C)=[O:2].[OH-].[Na+]>CO>[C:1]([C:5]1[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8]([OH:18])=[CH:7][N:6]=1)=[CH:16][CH:15]=[CH:14][CH:13]=3)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC)C1=NC=C(C2=C1NC1=CC=CC=C21)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed at water bath temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the methanol then removed by distillation
FILTRATION
Type
FILTRATION
Details
the resultant crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanoltetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=NC=C(C2=C1NC1=CC=CC=C21)O
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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